![molecular formula C17H21ClN2O4S2 B5765107 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B5765107.png)
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, including nucleophilic substitution and coupling reactions, to achieve the desired structure. For example, the development of adenosine A2B receptor antagonists involved designing and synthesizing a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, highlighting the complexity and specificity required in synthesizing such compounds (Borrmann et al., 2009).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques, such as NMR and mass spectrometry, are crucial in determining the molecular structure of piperazine derivatives. The synthesis and crystal structure analysis of 1-benzhydryl-4-methanesulfonyl-piperazine, for instance, reveals the chair conformation of the piperazine ring and provides insight into the bond angles and geometry around nitrogen and sulfur atoms, which are relevant to understanding the structural aspects of the target compound (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of piperazine compounds is influenced by their functional groups. The interaction of piperazine with different reagents leads to various derivatives, showcasing the compound's versatility in forming different chemical structures. For example, the interaction of piperazine with 4,4′-sulfonyldiphenol demonstrates the ability of piperazine derivatives to form salts and engage in hydrogen bonding, resulting in complex structures (Coupar, Ferguson, & Glidewell, 1996).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are critical for their application in various fields. These properties are often determined through experimental methods, including crystallization and melting point analysis, to understand the material's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of "1-[(5-chloro-2-thienyl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine" and its derivatives, such as acidity, basicity, and reactivity towards other chemical entities, are pivotal for predicting its behavior in chemical reactions and biological systems. Studies involving derivatives like 1-benzhydryl-4-methanesulfonyl-piperazine contribute to understanding these chemical properties and how they influence the compound's reactivity and stability (Naveen et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with coagulation factor x . This protein plays a critical role in the coagulation cascade, which is a complex process that leads to the formation of a blood clot.
Mode of Action
This interaction could lead to changes in the protein’s function, potentially influencing the coagulation cascade .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s structure and function . .
Future Directions
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-[(2,5-dimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S2/c1-23-14-3-4-15(24-2)13(11-14)12-19-7-9-20(10-8-19)26(21,22)17-6-5-16(18)25-17/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVPXFBEJHICCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(2,5-dimethoxybenzyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.